molecular formula C14H18BrNO B13811822 (1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane

(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane

Katalognummer: B13811822
Molekulargewicht: 296.20 g/mol
InChI-Schlüssel: IYPLSDZKBBXDCH-BLYZHGLHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane is a complex organic compound with the molecular formula C14H18BrNO and a molecular weight of 296.2062 g/mol. This compound is characterized by its bicyclic structure, which includes a bromine atom, a methoxy group, and a benzyl group attached to the azabicyclo heptane core.

Vorbereitungsmethoden

The synthesis of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane involves several steps, typically starting with the preparation of the azabicyclo heptane core. This core can be synthesized through a series of cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane include:

    2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Lacks the methoxy group, which may affect its reactivity and binding properties.

    tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Contains a tert-butyl group and a carboxylate group, which can influence its solubility and reactivity.

  • (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**: Features a Boc-protected amine and a carboxylic acid group, making it useful in peptide synthesis .

The uniqueness of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H18BrNO

Molekulargewicht

296.20 g/mol

IUPAC-Name

(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C14H18BrNO/c1-17-12-7-11-9-16(14(12)13(11)15)8-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3/t11-,12?,13?,14-/m1/s1

InChI-Schlüssel

IYPLSDZKBBXDCH-BLYZHGLHSA-N

Isomerische SMILES

COC1C[C@@H]2CN([C@H]1C2Br)CC3=CC=CC=C3

Kanonische SMILES

COC1CC2CN(C1C2Br)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.